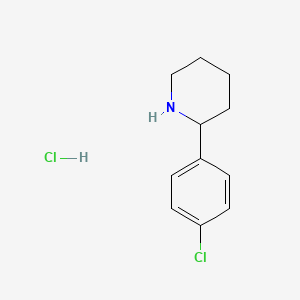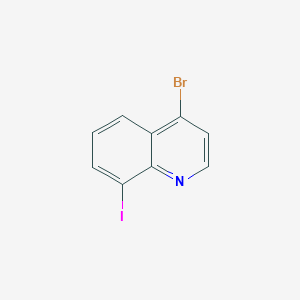
4-Bromo-8-iodoquinoline
Descripción general
Descripción
4-Bromo-8-iodoquinoline is a special chemical offered by various providers . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 4-Bromo-8-iodoquinoline is C9H5BrIN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . The aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles has been found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 4-Bromo-8-iodoquinoline is a key intermediate in synthesizing biologically active compounds, including GSK2126458, a compound with potential biological significance. This synthesis involves cyclization and substitution reactions, demonstrating its importance in pharmaceutical chemistry (Wang et al., 2015).
- Halogenated quinolines, including derivatives of 4-bromo-8-iodoquinoline, have been studied for their potential antitumor properties. Such compounds show varying levels of activity against different cancer cell lines, indicating their significance in cancer research (Lin & Loo, 1978).
Chemical Transformations and Synthesis Techniques
- Lithium-halogen exchange reactions of 2,4-dihaloquinolines, which include 2-bromo-4-iodoquinoline derivatives, provide a method for synthesizing 4-substituted quinolines. These techniques are crucial for the development of new quinoline-based compounds (Nolan, 2005).
- The synthesis of brominated hydroxyquinoline, a category that includes 8-bromo-7-hydroxyquinoline derivatives, has been reported for its potential as a photolabile protecting group in chemical reactions. This suggests applications in areas requiring controlled release of substances (Fedoryak & Dore, 2002).
Pharmaceutical and Medicinal Chemistry
- 4-Bromo-8-iodoquinoline derivatives have been used in the synthesis of indoloquinoline alkaloids, which are significant in traditional medicine. This showcases their role in the development of new medicinal compounds (Bogányi & Kámán, 2013).
- In another study, 4-bromo-8-iodoquinoline derivatives were utilized for the synthesis of primary 4-amino-2,3-disubstituted quinoline derivatives. These compounds have potential applications in drug development, especially in the field of quinoline-based pharmaceuticals (Mphahlele & Mtshemla, 2008).
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital scaffolds for leads in drug discovery . The focus of future research could be on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Propiedades
IUPAC Name |
4-bromo-8-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIFVWREJZWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591960 | |
| Record name | 4-Bromo-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-iodoquinoline | |
CAS RN |
608143-12-0 | |
| Record name | 4-Bromo-8-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



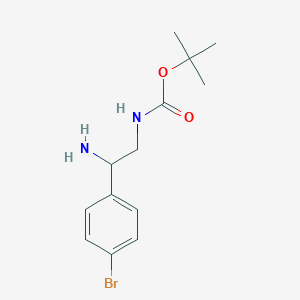
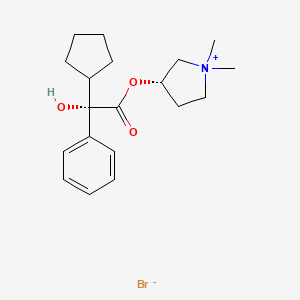
![Benzo[b]thiophen-7-ylmethanol](/img/structure/B1602515.png)
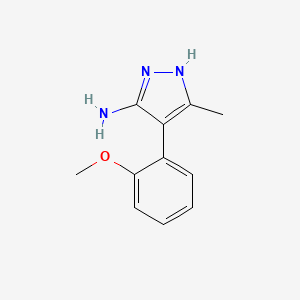
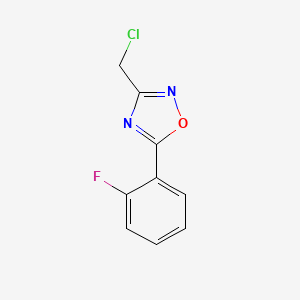
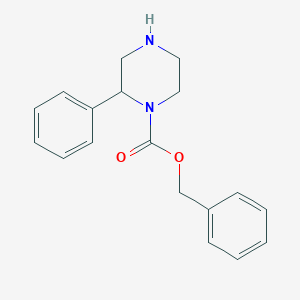
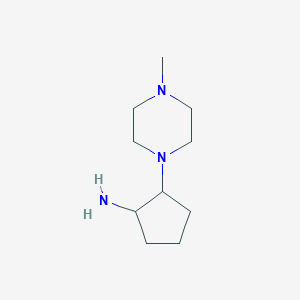
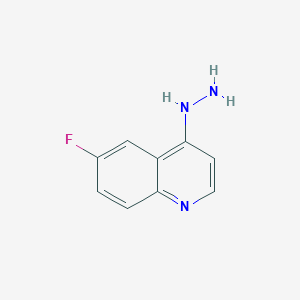
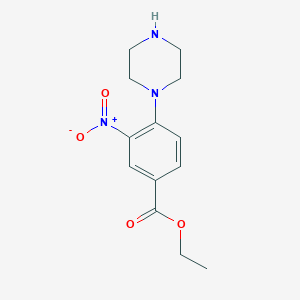
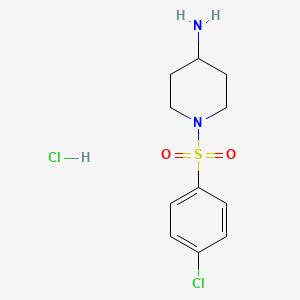
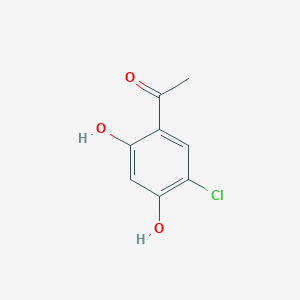
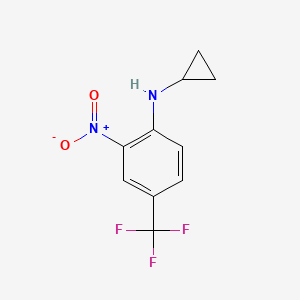
![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)
